2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
Descripción
Propiedades
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-2-4-9(13)8-14-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJJZYWBIJGJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Pharmacophore Analysis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine Derivatives as Nicotinic Acetylcholine Receptor Modulators
Abstract
This technical guide provides a comprehensive framework for the pharmacophore analysis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine derivatives, a chemical series with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). As these receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, understanding the key molecular features required for their modulation is paramount for the rational design of novel therapeutics.[1][2][3] This document, intended for researchers, medicinal chemists, and computational scientists, will detail the scientific rationale, experimental workflow, and validation methodologies for developing a robust ligand-based pharmacophore model for this important class of compounds. We will explore the critical structure-activity relationships (SAR) that inform model generation and provide a step-by-step protocol for its creation and validation, thereby offering a predictive tool for the design and virtual screening of new, potent, and selective nAChR ligands.
Introduction: The Significance of nAChR Modulation and the Pyrimidine Scaffold
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, mediates fast synaptic transmission. The diverse family of nAChR subtypes, arising from different combinations of α and β subunits, presents a wealth of opportunities for therapeutic intervention in various disease states.[1] For instance, the α4β2 subtype is a major target for nicotine addiction therapies, while the α7 subtype is pursued for cognitive enhancement in disorders like Alzheimer's and schizophrenia.[1][3]
The 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine scaffold represents a promising chemotype for the development of nAChR modulators. This structure combines key features known to be important for interaction with these receptors, drawing parallels with the natural agonist, nicotine. Specifically, it contains a basic nitrogen atom within the 1-methylpyrrolidin-2-yl moiety, which can be protonated at physiological pH to form a cationic center, and a pyrimidine ring system that can participate in hydrogen bonding and aromatic interactions.

Figure 1. Comparative structures of the endogenous nAChR agonist Acetylcholine, the natural alkaloid Nicotine, and the core scaffold of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine derivatives.
Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional (3D) structural information of a set of active molecules into a simplified model of essential steric and electronic features required for biological activity. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with a high probability of being active at the target of interest.
The Scientific Rationale: Deconstructing the nAChR Pharmacophore
The development of a pharmacophore model for nAChR ligands is grounded in decades of structure-activity relationship studies. For agonists, two key features are consistently identified as crucial for binding and receptor activation:
-
A Cationic Center: Typically a protonated amine, which engages in a cation-π interaction with a conserved tryptophan residue in the aromatic box of the nAChR binding site.
-
A Hydrogen Bond Acceptor: This feature, often a nitrogen atom in a pyridine ring (as in nicotine) or a carbonyl oxygen (as in acetylcholine), forms a critical hydrogen bond with a backbone NH group or a water molecule within the binding pocket.
The spatial relationship between these two features is critical for optimal receptor interaction. For the 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine series, we can hypothesize the following pharmacophoric features based on these established principles:
-
Positive Ionizable (PI): The tertiary amine of the 1-methylpyrrolidin-2-yl group.
-
Hydrogen Bond Acceptor (HBA): One of the nitrogen atoms of the pyrimidine ring.
-
Hydrophobic (HY): Aromatic or aliphatic groups that can occupy hydrophobic pockets within the receptor.
Methodology: A Self-Validating Workflow for Pharmacophore Model Generation
The following section outlines a detailed, field-proven workflow for the generation and validation of a ligand-based pharmacophore model. This protocol is designed to be self-validating at each stage, ensuring the final model is robust and predictive.
Data Set Preparation: The Foundation of a Predictive Model
The quality of the input data dictates the quality of the resulting pharmacophore model. The first step is to curate a dataset of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine derivatives with experimentally determined biological activity against a specific nAChR subtype (e.g., α4β2 or α7).
Protocol:
-
Literature and Database Search: Systematically search scientific databases (e.g., PubMed, Scopus, ChEMBL) for publications containing SAR studies of the target chemical series.
-
Data Curation: Extract a set of at least 15-20 congeners with a wide range of biological activities (from highly active to inactive). Ensure that the activity data (e.g., Ki, IC50, or EC50 values) are from a consistent assay to allow for direct comparison.
-
Data Structuring: Organize the curated data into a table, including the 2D chemical structure, compound ID, and biological activity.
Table 1: Hypothetical SAR Data for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine Derivatives at the α4β2 nAChR
| Compound ID | R1-Substituent | R2-Substituent | Ki (nM) for α4β2 | pKi | Activity Class |
| 1 | H | H | 5.2 | 8.28 | Active |
| 2 | H | 5-F | 2.1 | 8.68 | Active |
| 3 | H | 5-Cl | 3.5 | 8.46 | Active |
| 4 | H | 5-CH3 | 8.9 | 8.05 | Active |
| 5 | 4-F | H | 25.6 | 7.59 | Moderately Active |
| 6 | 4-Cl | H | 30.1 | 7.52 | Moderately Active |
| 7 | H | 6-CH3 | 150.2 | 6.82 | Moderately Active |
| 8 | H | 4-OCH3 | 550.8 | 6.26 | Inactive |
| 9 | 2-F | H | 890.1 | 6.05 | Inactive |
| 10 | H | 5-NO2 | >1000 | <6.0 | Inactive |
Note: This is a hypothetical dataset for illustrative purposes. A real study would require experimentally derived data.
Ligand Preparation and Conformational Analysis
The bioactive conformation of a ligand is often not its lowest energy state. Therefore, it is crucial to generate a diverse set of conformers for each molecule in the training set to ensure the bioactive conformation is likely represented.
Protocol (Using BIOVIA Discovery Studio):
-
Import Ligands: Import the curated set of molecules into Discovery Studio.
-
Prepare Ligands: Use the "Prepare Ligands" protocol to correct ionization states at a defined pH (e.g., 7.4), enumerate stereoisomers if necessary, and generate 3D coordinates.
-
Generate Conformers: Use the "Generate Conformations" protocol with the BEST algorithm to produce a set of low-energy, representative conformers for each ligand. A maximum of 255 conformers per molecule is a standard starting point.
Pharmacophore Model Generation
This step involves identifying the common chemical features among the active molecules and their spatial arrangement.
Protocol (Using Discovery Studio's 3D QSAR Pharmacophore Generation):
-
Define Activity Classes: Based on the pKi values, classify the training set molecules into "Active" (pKi > 8.0), "Moderately Active" (pKi 6.5-8.0), and "Inactive" (pKi < 6.5).
-
Feature Mapping: The software will identify potential pharmacophoric features (HBA, HBD, PI, HY, Aromatic Ring) in each molecule.
-
Hypothesis Generation: The "3D QSAR Pharmacophore Generation" protocol will align the conformers of the active compounds and identify common features to generate a set of pharmacophore hypotheses. The algorithm aims to find a hypothesis that best maps the features of the most active compounds while not mapping the features of the inactive ones.
-
Scoring and Selection: The generated hypotheses are scored based on how well they correlate with the activity data. The best hypothesis is selected for further validation.
Diagram 1: Workflow for Ligand-Based Pharmacophore Model Generation and Validation.
Rigorous Model Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[4]
Protocol:
-
Test Set Validation: A subset of the initial dataset (typically 20-30%), which was not used in model generation (the test set), is used to assess the model's predictive ability. The model should be able to correctly classify the active and inactive compounds in the test set.
-
Decoy Set Screening: A large database of diverse, drug-like molecules with no known activity at the target (a decoy set) is screened against the pharmacophore model. A good model should retrieve a significantly higher percentage of known active compounds than decoys.
-
Statistical Metrics: Several metrics are used to quantify the model's performance:[5][6]
-
Enrichment Factor (EF): Measures how many more actives are found in the top fraction of the screened database compared to a random selection.
-
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives, with a value of 1.0 being a perfect model and 0.5 being random.[4][6]
-
Table 2: Key Metrics for Pharmacophore Model Validation
| Metric | Description | Good Value |
| Enrichment Factor (EF) | Ratio of actives found in a sample of the database to the number of actives expected by random chance. | > 1.0 |
| Goodness of Hit (GH) Score | A score that considers the percentage of actives retrieved, the percentage of hits in the database, and the enrichment factor. | 0.7 - 1.0 |
| ROC AUC | Area Under the Receiver Operating Characteristic curve. | > 0.7 |
Results and Interpretation: A Hypothetical Pharmacophore Model
Based on the SAR principles of nAChR ligands, a plausible pharmacophore model for the 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine series would likely consist of the following features:
-
One Positive Ionizable (PI) feature: Located on the nitrogen of the 1-methylpyrrolidin-2-yl ring.
-
One Hydrogen Bond Acceptor (HBA) feature: Located on one of the pyrimidine nitrogens.
-
One Hydrophobic (HY) feature: Representing the pyrimidine ring or a key substituent.
The spatial arrangement and distances between these features would be critical. For example, the distance between the PI feature and the HBA feature would be constrained to a specific range, reflecting the geometry of the nAChR binding site.
Diagram 2: A Hypothetical Pharmacophore Model for nAChR Ligands.
This model suggests that for high affinity, a molecule must possess a positively charged group and a hydrogen bond acceptor at a specific distance, along with a hydrophobic moiety to occupy a corresponding pocket in the receptor. This model can now be used as a 3D query to screen virtual libraries for new molecules that fit these criteria, prioritizing them for synthesis and biological evaluation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore analysis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine derivatives. By integrating established knowledge of nAChR pharmacology with modern computational chemistry techniques, a predictive pharmacophore model can be developed and validated. This model serves as a powerful tool in the drug discovery pipeline, enabling the efficient identification of novel lead compounds with the potential to become next-generation therapeutics for a variety of neurological disorders.
Future work should focus on refining this model with experimental data from newly synthesized analogues. Furthermore, the application of structure-based pharmacophore modeling, should a high-resolution crystal structure of an nAChR in complex with a ligand from this series become available, would provide an even more accurate and detailed understanding of the key molecular interactions.
References
-
SIELC Technologies. (2004, May 5). Acetylcholine. Retrieved from [Link]
-
Study.com. (n.d.). Acetylcholine | Definition, Structure & Deficiency. Retrieved from [Link]
-
JTI. (n.d.). Nicotine explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylcholine. Retrieved from [Link]
-
Supa-Amornkul, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Retrieved from [Link]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Retrieved from [Link]
-
Fiveable. (2025, August 15). 11.3 Pharmacophore modeling. Medicinal Chemistry. Retrieved from [Link]
- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-151.
-
PubChem. (n.d.). Nicotine. Retrieved from [Link]
-
PubChem. (n.d.). Acetylcholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacophore model validation by goodness-of-hit score (GH) score method. Retrieved from [Link]
-
J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]
-
ResearchGate. (2018, August 30). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link]
-
CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved from [Link]
-
InteLigand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]
-
TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Acetylcholine (FDB004643). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structure of Nicotine. Retrieved from [Link]
-
University of Angers. (n.d.). Structure and properties of Nicotine. Retrieved from [Link]
-
Kaewsri, N., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Retrieved from [Link]
-
Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PMC. Retrieved from [Link]
-
Gündisch, D., & Eibl, C. (n.d.). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC. Retrieved from [Link]
-
Teran, C., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Retrieved from [Link]
-
Papke, R. L., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
PubMed. (2007, October 1). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Retrieved from [Link]
- Damaj, M. I., et al. (n.d.). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Unknown Source.
-
Al-Mutlaq, F. A., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
ChemRxiv. (2021, December 28). Quantitative structure-activity relationship models built on diverse scaffolds of RNA- targeted small molecules accurately predict. Retrieved from [Link]
-
Dallanoce, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Retrieved from [Link]
-
Ghelardini, C., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. PubMed. Retrieved from [Link]
-
MDPI. (2019, December 1). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aast.edu [aast.edu]
Literature review of pyrimidine ether derivatives in medicinal chemistry
Executive Summary
Pyrimidine ethers—specifically O-alkyl and O-aryl pyrimidines—represent a critical sub-class of heterocyclic pharmacophores. Unlike their nitrogen-linked counterparts (aminopyrimidines), ether linkages impart distinct physicochemical properties, including altered hydrogen-bonding capabilities, rotational flexibility, and lipophilicity profiles. This technical guide reviews the medicinal chemistry of pyrimidine ethers, focusing on their role as kinase inhibitors (oncology) and non-nucleoside reverse transcriptase inhibitors (antivirals). It provides a rigorous analysis of synthetic methodologies, structure-activity relationships (SAR), and mechanistic grounding.
Synthetic Architectures & Methodologies[1]
The construction of the pyrimidine ether bond is pivotal in drug design. The choice of method depends heavily on the electronic nature of the pyrimidine ring and the steric demand of the alcohol/phenol nucleophile.
Nucleophilic Aromatic Substitution ( )
The most robust method for synthesizing pyrimidine ethers involves the displacement of a leaving group (typically Cl, Br, or F) on the pyrimidine ring by an alkoxide or phenoxide.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Causality: The reaction is accelerated by electron-withdrawing groups (EWGs) at the C-5 position (e.g., -NO2, -CN, -F) or by nitrogen atoms in the ring (C-2/C-4 positions are most reactive due to para/ortho-like activation).
-
Protocol Validation: Using a weak base (
) in a polar aprotic solvent (DMF/DMSO) prevents side reactions common with strong bases ( ), such as ring opening.
Standard Operating Procedure (S_NAr)
Objective: Synthesis of 4-phenoxypyrimidine derivatives.
-
Activation: Dissolve 1.0 eq of substituted phenol in anhydrous DMF (0.5 M).
-
Deprotonation: Add 1.5 eq of anhydrous
. Stir at RT for 30 min to generate the phenoxide in situ. -
Coupling: Add 1.0 eq of 4-chloropyrimidine derivative.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with ice water. Precipitate is filtered and washed with hexanes to remove unreacted phenol.
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)
Used when the pyrimidine is electron-rich (deactivated) and resistant to
-
Catalyst System: Pd(OAc)2 or
with bulky phosphine ligands (e.g., Xantphos, BINAP). -
Base:
or NaOtBu.[1]
Synthetic Decision Logic
The following diagram illustrates the logical flow for selecting the optimal synthetic route.
Figure 1: Decision matrix for selecting synthetic routes based on pyrimidine electronic properties.
Therapeutic Applications & SAR
Oncology: Kinase Inhibitors (EGFR/TKIs)
Pyrimidine ethers are extensively used to target the ATP-binding pocket of kinases. The ether oxygen often acts as a hydrogen bond acceptor or serves as a spacer to project solubilizing groups (e.g., morpholine, piperazine) into the solvent-exposed region.
Mechanism of Action: These derivatives typically function as Type I inhibitors, binding to the active conformation (DFG-in) of the kinase. The pyrimidine ring mimics the adenine ring of ATP, forming H-bonds with the "hinge region" residues (e.g., Met793 in EGFR).
Key SAR Findings:
-
C-4 Ether Linkage: Replacement of the C-4 amino group (common in Quinazolines) with an ether linkage often retains potency while altering metabolic stability.
-
Solubility: Alkoxy chains at C-6 or C-7 positions containing terminal amines significantly improve oral bioavailability.
-
Mutant Selectivity: Recent indolyl-pyrimidine hybrids with specific alkoxy substitutions show selectivity for EGFR T790M mutants over Wild Type (WT), reducing skin toxicity.
Comparative Potency Data (EGFR Inhibitors)
Data synthesized from recent literature reviews [1, 4, 11].
| Compound Class | R-Group (Ether Position) | Target | IC50 (nM) | SAR Insight |
| Indolyl-Pyrimidine | 4-(2-morpholinoethoxy) | EGFR (WT) | 24 | Solubilizing tail enhances potency via H-bonding at pocket rim. |
| Indolyl-Pyrimidine | 4-(benzyloxy) | EGFR (WT) | 150 | Bulky hydrophobic group tolerated but less potent than amine tails. |
| Pyrimidine-5-CN | 4-(2,4-dichlorophenoxy) | EGFR (T790M) | 49 | Electron-deficient phenoxy group improves π-stacking interactions. |
| Pyrimidine-5-CN | 4-(3-fluoro-4-chlorophenoxy) | HER2 | 81 | Halogenation modulates metabolic stability and binding affinity. |
Antiviral Agents: HIV NNRTIs
While Diarylpyrimidines (DAPYs) like Etravirine are typically amines, ether analogues have been explored to overcome resistance mutations (K103N, Y181C).
-
Mechanistic Advantage: The ether oxygen introduces a bond angle (~110°) different from the amine (~120°), allowing the molecule to "wiggle" and adapt to mutated Non-Nucleoside Inhibitor Binding Pockets (NNIBP).
-
Potency: Trisubstituted pyrimidine ethers have demonstrated EC50 values in the low nanomolar range (3–15 nM) against WT HIV-1 [1].
Biological Pathway Visualization
The following diagram details the EGFR signaling cascade and the intervention point of pyrimidine ether inhibitors.
Figure 2: Mechanism of Action for Pyrimidine Ether EGFR Inhibitors within the MAPK signaling cascade.
Future Perspectives
The field is shifting towards Covalent Inhibitors and PROTACs (Proteolysis Targeting Chimeras). Pyrimidine ethers are ideal linkers for PROTACs due to the synthetic ease of varying the ether chain length to optimize the distance between the E3 ligase ligand and the target protein.
References
-
Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry, 2024.[2]
-
Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 2024.[3]
-
Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs. Journal of Medicinal Chemistry, 2021.[4]
-
Design, Synthesis... of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 2021.
-
Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 2019.[5]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2011.
-
Optimizing Amination Reactions of Pyrimidines. BenchChem Technical Support, 2025.
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.[6][7]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 2021.
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 2024.
-
Recent medicinal approaches of novel pyrimidine analogs. Journal of Saudi Chemical Society, 2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Dihydrothiopyrano[4,3- d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
Potential biological targets for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
An In-Depth Technical Guide to the Potential Biological Targets of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a synthetic molecule featuring a pyrimidine ring linked to a 1-methylpyrrolidin-2-yl methanol moiety. This unique structural combination suggests a rich pharmacological potential, drawing from the diverse biological activities associated with both its core heterocyclic systems. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds, valued for its ability to introduce three-dimensionality and stereochemical complexity.[1] Similarly, the pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with activities spanning from anticancer to anti-inflammatory and antimicrobial.[2][3] This guide provides a comprehensive analysis of the potential biological targets for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, grounded in published data on structurally related compounds, and outlines experimental workflows for target validation.
Primary Hypothesized Target: Nicotinic Acetylcholine Receptors (nAChRs)
The most compelling evidence for a primary biological target points towards the nicotinic acetylcholine receptors (nAChRs). This hypothesis is strongly supported by structure-activity relationship (SAR) studies on closely related analogues.
Rationale and Supporting Evidence
Research into novel positron emission tomography (PET) imaging agents for nAChRs has led to the synthesis and evaluation of compounds with a 2-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine core.[4] Specifically, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have demonstrated exceptionally high in vitro binding affinities for nAChRs, with Ki values in the picomolar range (9-331 pM).[4] The N-methyl derivatives, in particular, showed very high affinities (Ki = 23 and 28 pM).[4]
The structural similarity between these high-affinity ligands and 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is significant. Both share the crucial (1-methylpyrrolidin-2-yl)methoxy pharmacophore attached to a nitrogen-containing aromatic ring (pyridine vs. pyrimidine). This shared feature strongly suggests that the query compound is likely to bind to nAChRs.
Secondary and Exploratory Biological Targets
The broad bioactivity of both pyrrolidine and pyrimidine scaffolds opens up a wide range of other potential targets. These can be broadly categorized into enzymes, G-protein coupled receptors (GPCRs), and other receptors.
Enzyme Inhibition
-
Rationale: Numerous pyrimidine derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[5][6][7] This selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Supporting Evidence: Studies have shown that certain pyrimidine derivatives are highly selective for COX-2 over COX-1.[6] Additionally, pyrazolo[1,5-a]pyrimidines have demonstrated potent COX-2 inhibitory activity.[7]
-
Rationale: DHFR is a critical enzyme in the synthesis of nucleic acids and is a well-established target for anticancer drugs.
-
Supporting Evidence: A pyrrolidine derivative has been shown to exhibit antiproliferative activity against MCF-7 breast cancer cells by binding to DHFR.[1]
-
Rationale: The JAK/STAT signaling pathway is crucial for cytokine signaling, and its constitutive activation is linked to various diseases, including cancer and inflammatory conditions.[8]
-
Supporting Evidence: A pyrimidine-based compound, AZD4205, has been identified as a potent and selective inhibitor of JAK1.[8]
-
Rationale: DPP-IV is a therapeutic target for type 2 diabetes. Its inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion.
-
Supporting Evidence: A series of pyrazolo[1,5-a]pyrimidines have been identified as novel and potent inhibitors of DPP-IV.[9]
-
Rationale: Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of inflammatory conditions.
-
Supporting Evidence: 2-(Imidazol-1-yl)pyrimidines have been found to inhibit the dimerization of iNOS monomers, preventing the formation of the active enzyme and demonstrating therapeutic potential in a rat model of arthritis.[10]
-
Rationale: VEGFR-2 and HER-2 are key drivers of angiogenesis and cell proliferation in cancer.
-
Supporting Evidence: Cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of VEGFR-2 and HER-2, displaying significant anticancer activity.[11]
G-Protein Coupled Receptor (GPCR) Antagonism
-
Rationale: The CXCR4 receptor is involved in HIV infection, inflammation, and cancer metastasis.[12]
-
Supporting Evidence: A pyrrolidine-containing derivative has been identified as a potent CXCR4 antagonist with a strong binding affinity (IC50 = 79 nM) and the ability to inhibit CXCL12-induced calcium flux.[12]
Other Potential Targets
-
Multidrug Resistance-Associated Protein 1 (MRP1): Pyrrolopyrimidine derivatives have shown the ability to inhibit MRP1, a transport protein that contributes to multidrug resistance in cancer.[13]
-
Bacterial Enzymes (DNA Gyrase and Topoisomerase IV): Pyrrolidine derivatives have been shown to inhibit these essential bacterial enzymes, suggesting potential antibacterial applications.[12]
Experimental Workflows for Target Validation
A systematic approach is required to validate the potential biological targets of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Workflow for Target Validation
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 8. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
History of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine in drug discovery
This guide explores the chemical history, pharmacological evolution, and synthetic utility of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine . While often overshadowed by its parent drugs, this specific pharmacophore represents a critical lineage in medicinal chemistry—bridging the gap between early neuronal nicotinic acetylcholine receptor (nAChR) agonists and modern KRAS G12C inhibitors like Adagrasib (MRTX849).
From CNS Bioisosteres to Covalent Oncology Targets
Part 1: Executive Summary & Chemical Identity
The molecule 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a privileged structural motif characterized by a pyrimidine ring linked via an ether oxygen to an N-methylated pyrrolidine (prolinol) moiety.
-
Chemical Class: Aminoalkyl-heteroaryl ether.
-
Key Features:
-
Basic Center: The N-methylpyrrolidine (pKa ~9.0–9.5) provides aqueous solubility and a handle for cation-pi or salt-bridge interactions.
-
Ether Linker: Offers conformational flexibility while maintaining a specific distance between the aromatic ring and the basic nitrogen, mimicking the distance in acetylcholine and nicotine.
-
Pyrimidine Core: Acts as a bioisostere for pyridine, modulating lipophilicity (LogP) and metabolic stability compared to its pyridine counterparts.
-
Historically, this scaffold emerged from Abbott Laboratories' (now AbbVie) extensive work on nAChR ligands in the 1990s. It has recently experienced a renaissance as the solvent-exposed "tail" of the blockbuster KRAS inhibitor Adagrasib , where it governs pharmacokinetic (PK) properties and target residence time.
Part 2: The Nicotinic Era (1990s–2000s)
The Quest for Selective nAChR Agonists
The history of this molecule begins with the search for non-addictive replacements for nicotine to treat pain, Alzheimer's disease, and cognitive deficits.
The Bioisosteric Logic
Early research focused on the 3-pyridyl ether scaffold, exemplified by A-84543 (3-[(1-methyl-2-pyrrolidinyl)methoxy]pyridine), a potent
-
The Problem: Pyridine rings are susceptible to rapid oxidative metabolism (N-oxidation) and often have suboptimal solubility.
-
The Solution: Bioisosteric replacement of the pyridine with a pyrimidine .
-
Effect: The additional nitrogen in the pyrimidine ring lowers the electron density of the aromatic system, reducing oxidative metabolism. However, it also alters the electrostatic potential surface, which can impact binding affinity for the cation-binding pocket of nAChR.
-
Structure-Activity Relationship (SAR)
In the nAChR context, the position of the ether linkage is critical.
-
3-Substituted Pyridines (Nicotine-like): High affinity.
-
2-Substituted Pyrimidines: The title compound. This substitution pattern was often explored to tune selectivity between
(CNS) and (Ganglionic) receptors. While less potent than the pyridine analogs for nAChR, this scaffold established the synthetic routes and stability profiles that would later be exploited in oncology.
Part 3: The Oncology Renaissance (2018–Present)
The "Solvent Tail" of KRAS G12C Inhibitors
The most significant chapter in the history of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is its incorporation into Adagrasib (MRTX849) , a covalent inhibitor of KRAS G12C.
The Challenge of KRAS
Targeting KRAS was considered "undruggable" due to its smooth, featureless surface. The breakthrough came with covalent inhibitors that trap the GDP-bound state. These drugs require a "warhead" (acrylamide) to react with Cysteine-12 and a "tail" to occupy the solvent-exposed region and improve drug-like properties.
The Role of the Scaffold in Adagrasib
In Adagrasib, the 2-[(1-Methylpyrrolidin-2-yl)methoxy] group is attached to the core tetrahydropyridopyrimidine.
-
Solubility: The basic amine of the pyrrolidine ring dramatically improves the aqueous solubility of the otherwise lipophilic core.
-
Binding Interaction: The chiral (S)-pyrrolidine moiety orients the group to interact with a specific water network involving Gly10 and Thr58 on the KRAS surface.
-
Metabolic Stability: The pyrimidine ether linkage is robust against hydrolysis and metabolic cleavage, ensuring the drug stays intact long enough to reach the tumor.
Data Summary: Impact of the Moiety on Adagrasib Properties
| Property | Contribution of Prolinol-Pyrimidine Moiety |
| Solubility (pH 6.5) | Increases to >800 µg/mL (FaSSIF) |
| Plasma Protein Binding | Modulates to ~95%, allowing sufficient free fraction |
| Target Interaction | H-bond network stabilization via solvent interface |
| Permeability | Maintains CNS penetration potential (Kpu,u ~0.3–0.6) |
Part 4: Experimental Protocols & Synthesis
Protocol A: Synthesis of the Chiral Ether Intermediate
-
Objective: Synthesize (S)-2-((1-methylpyrrolidin-2-yl)methoxy)pyrimidine.
-
Mechanism: Nucleophilic Aromatic Substitution (
).
Reagents:
-
(S)-(-)-1-Methyl-2-pyrrolidinemethanol (CAS: 34381-71-0)
-
2-Chloropyrimidine (CAS: 1722-12-9)
-
Sodium Hydride (NaH, 60% dispersion)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve (S)-1-methyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous THF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Caution: Hydrogen gas evolution.
-
Coupling: Add 2-Chloropyrimidine (1.1 eq) dropwise.
-
Reaction: Warm to room temperature and then reflux for 4–6 hours. Monitor by LC-MS for the disappearance of the alcohol.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (DCM/MeOH/NH3) to yield the pale yellow oil.
Protocol B: KRAS G12C Binding Assay (Mass Spectrometry)
-
Objective: Verify covalent modification of KRAS G12C by an inhibitor containing this scaffold.
-
Self-Validating Logic: The mass shift of the protein must exactly match the molecular weight of the inhibitor.
-
Protein Prep: Express and purify Recombinant Human KRAS (G12C mutant, residues 1–169) in GDP-bound state.
-
Incubation: Dilute KRAS protein to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2). Add compound (10 µM). Incubate for 60 mins at RT.
-
Quenching: Add 10% Formic Acid to stop the reaction.
-
Analysis: Inject onto a Q-TOF Mass Spectrometer (ESI+).
-
Validation: Deconvolute the spectrum.
-
Expected Result: Mass = Mass(KRAS_G12C) + Mass(Inhibitor).
-
Control: Wild-type KRAS (no Cys12) should show no mass shift .
-
Part 5: Visualization of the Pharmacophore Evolution
The following diagram illustrates the structural evolution from natural nicotine to the modern oncology drug Adagrasib, highlighting the conservation of the pyrrolidine motif.
Figure 1: Evolutionary lineage of the prolinol-pyrimidine ether scaffold from CNS ligands to oncology therapeutics.
References
-
Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry.
-
Source:
-
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.
-
Source:
-
-
Abbott Laboratories. (1996). "3-Pyridyl ether compounds useful in controlling chemical synaptic transmission." U.S.
-
Source:
-
-
Hall, A. C., et al. (2020). "Discovery of MRTX849 (Adagrasib): A Potent, Selective, and Orally Bioavailable KRASG12C Inhibitor." Cancer Discovery.
-
Source:
-
-
ChemSrc. "2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine - CAS 2202093-31-8."
-
Source:
-
Reagents required for synthesizing 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
An Application Note for the Synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
Introduction
The 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine scaffold is a significant structural motif found in various biologically active molecules, including potent and selective inhibitors of oncogenic proteins and ligands for nicotinic acetylcholine receptors (nAChRs). Its synthesis is a critical step in the development of novel therapeutics. This application note details a robust and reproducible method for the preparation of this compound via the Williamson ether synthesis, a classic yet powerful method for forming carbon-oxygen bonds.
The Williamson ether synthesis is an SN2 reaction that involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] This method is broadly applicable for preparing both symmetrical and asymmetrical ethers.[1] In this specific application, the alkoxide of (1-Methylpyrrolidin-2-yl)methanol acts as the nucleophile, attacking the electrophilic carbon on the 2-chloropyrimidine ring to form the desired ether linkage. The choice of a strong base and an appropriate aprotic solvent is crucial for achieving high yields and minimizing side reactions.[2][3]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution, which is mechanistically analogous to the SN2 reaction central to the Williamson ether synthesis.
Scheme 1: Synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine (1-Methylpyrrolidin-2-yl)methanol is first deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This potent nucleophile then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group to yield the final product.
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1] The rate-determining step involves the backside attack of the alkoxide nucleophile on the carbon atom bonded to the leaving group (chloride). The use of a polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is essential as it solvates the cation (Na+) while leaving the alkoxide nucleophile relatively free, thereby increasing its reactivity.[2]
Materials and Methods
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| (S)-(-)-1-Methyl-2-pyrrolidinemethanol | 34381-71-0 | 115.17 | 1.0 eq | High purity, anhydrous |
| 2-Chloropyrimidine | 1722-12-9 | 114.54 | 1.1 eq | High purity |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 1.2 eq | Handle under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10-15 vol | From a solvent purification system or sealed bottle |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | ACS Grade, for extraction & chromatography |
| Hexane | 110-54-3 | 86.18 | As needed | ACS Grade, for chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | As needed | For work-up |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying |
| Equipment | ||||
| Round-bottom flasks (dried) | ||||
| Magnetic stirrer and stir bars | ||||
| Septa and needles | ||||
| Inert gas line (Nitrogen or Argon) |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol
4.1 Alkoxide Formation
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 g, 8.68 mmol, 1.0 eq).
-
Add anhydrous THF (40 mL) via syringe and stir to dissolve.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in oil, 0.42 g, 10.42 mmol, 1.2 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 1 hour. The formation of the sodium alkoxide should result in a clear solution or a fine white suspension.
4.2 Nucleophilic Substitution
-
In a separate dry flask, dissolve 2-chloropyrimidine (1.08 g, 9.55 mmol, 1.1 eq) in anhydrous THF (10 mL).
-
Add the 2-chloropyrimidine solution dropwise to the stirred alkoxide suspension at room temperature over 15 minutes.
-
Allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting alcohol (visualized with potassium permanganate stain) indicates reaction completion.
4.3 Work-up and Purification
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 20 mL of cold water to decompose any unreacted sodium hydride.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Characterization and Data
The structure of the final product should be confirmed using standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the pyrimidine ring protons (typically δ 8.0-8.7 ppm), the methylene protons of the methoxy linker (δ 4.0-4.5 ppm), the N-methyl group (a singlet around δ 2.3-2.5 ppm), and the pyrrolidine ring protons (multiplets from δ 1.5-3.0 ppm).[5][6]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the distinct carbon atoms of the pyrimidine ring (δ 155-165 ppm), the methoxy linker, the N-methyl group, and the pyrrolidine ring.[5][7]
-
Mass Spectrometry (ESI-MS): Calculation for C₁₀H₁₅N₃O: [M+H]⁺.
-
Infrared (IR) Spectroscopy (ATR): Key stretches would include C-H (aliphatic, ~2850-3000 cm⁻¹), C=N and C=C (aromatic, ~1400-1600 cm⁻¹), and C-O-C (ether, ~1050-1150 cm⁻¹).[6][8]
Safety and Troubleshooting
-
Safety: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere.[3] THF and other organic solvents are flammable and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Low Yield: May result from incomplete alkoxide formation (ensure anhydrous conditions and sufficient reaction time) or degradation of the starting materials. The use of freshly opened or purified solvents and reagents is critical.
-
Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time can be extended, or the mixture can be gently heated (e.g., to 40-50 °C), although this may increase the formation of side products.
-
Purification Difficulties: If the product is difficult to separate from impurities, adjusting the polarity of the chromatography eluent or using an alternative purification method like preparative HPLC may be necessary.
-
References
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- TCI AMERICA. Williamson ether synthesis.
- Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Wikipedia. Williamson ether synthesis.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
-
PubChem. (2S)-1-Methyl-2-pyrrolidinemethanol. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. BMC Chemistry. Available at: [Link]
- BenchChem. (2025). Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide.
-
Hallin, J., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Available at: [Link]
- Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.
-
MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Available at: [Link]
-
MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Available at: [Link]
- BenchChem. Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine: A Guide to Safe Handling and Storage
Introduction: Understanding the Compound
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound incorporating both a pyrimidine ring and a substituted N-methylpyrrolidine ring. These structural motifs are prevalent in pharmacologically active molecules. For instance, this compound is a key intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective inhibitor of the KRAS G12C protein, which is implicated in several cancers.[1][2][3][4] Given its role in drug development, researchers will increasingly handle this and similar compounds, necessitating a clear understanding of its potential hazards and the implementation of rigorous safety protocols. The pyrrolidine moiety, in particular, can be associated with potential bioactivation to reactive metabolites, warranting careful handling to minimize exposure.[5]
Hazard Identification and Risk Assessment
Based on the toxicological profiles of pyrimidine and N-methyl-2-pyrrolidinone (NMP), a close structural analog of the substituted pyrrolidine in our compound of interest, we can infer a hazard profile for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Inferred Hazard Profile:
| Hazard Class | Description | Supporting Evidence and In-Text Citations |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8][9] | NMP exhibits low acute toxicity but can cause gastrointestinal irritation upon ingestion.[6][8] Pyrimidine derivatives can be toxic if swallowed and harmful if inhaled.[10] |
| Skin Corrosion/ Irritation | Causes skin irritation.[6][7][8][11] | Both NMP and pyrimidine derivatives are known skin irritants.[6][8][10] Prolonged contact should be avoided. |
| Serious Eye Damage/ Irritation | Causes serious eye irritation.[6][7][8][11] | Direct contact with NMP or pyrimidine can cause significant eye irritation.[6][8][10] |
| Reproductive Toxicity | May damage the unborn child.[6][7][8][12] | NMP is a classified Category 1B reproductive toxin, with evidence of developmental effects in animal studies.[6][12][13][14][15] This is a critical consideration for all personnel of child-bearing potential. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7][8] | Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[6][7][8] |
Incompatible Materials:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates) can lead to vigorous, potentially explosive reactions.[16][17]
-
Strong Acids: (e.g., sulfuric acid, nitric acid) can cause exothermic reactions.[16][17]
-
Acid Chlorides and Anhydrides: Incompatible with the amine functionality.[16][17]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Protocol for Donning and Doffing PPE:
-
Donning:
-
Put on the inner pair of gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If required, don a face shield.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing:
-
Remove the outer pair of gloves, peeling them off without touching the exterior.
-
Remove the face shield (if used) and lab coat, turning it inside out as it is removed.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[18]
-
Handling and Use Protocols
All manipulations of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Dissolution:
-
Add the solvent slowly to the solid in the container.
-
If the compound is soluble in DMSO, prepare a stock solution that can be further diluted in aqueous media.[1]
-
Ensure the container is capped during any mixing (e.g., vortexing, sonication).
-
-
Post-Handling:
Storage Guidelines
Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure or reaction.
Recommended Storage Conditions:
| Parameter | Condition | Rationale and In-Text Citations |
| Temperature | Long-term (>1 month): -20°C.[1][20]Short-term (days to weeks): 2-8°C.[1] | Low temperatures minimize degradation. For complex molecules like Adagrasib, which contains this moiety, long-term storage at -20°C is recommended.[1][20] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] | Protects from atmospheric moisture and oxygen, which can degrade the compound. |
| Light | Protect from light by using an amber vial or storing it in a dark location.[7][8][20] | Many organic compounds, especially those with heterocyclic rings, are light-sensitive.[7][8][20] |
| Location | Store in a designated, well-ventilated, and secure area.[16] Do not store under sinks.[21] | Prevents accidental contact and ensures containment in case of a leak. |
| Segregation | Store separately from incompatible materials, especially strong acids and oxidizing agents.[21][22] | Prevents dangerous chemical reactions. A physical barrier or separate cabinet is recommended. |
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to a spill or exposure is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Decision workflow for responding to a spill of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8][10] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6][8] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[6]
Waste Disposal
All waste containing 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[16]
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
While 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a valuable compound in drug discovery, its structural components suggest significant health hazards, including potential reproductive toxicity. Adherence to the stringent protocols outlined in this guide for handling, storage, and emergency response is paramount to ensuring the safety of all laboratory personnel. A culture of safety, built on a foundation of risk assessment and procedural discipline, is the most effective tool for managing the risks associated with this and other novel research chemicals.
References
-
Acros Organics. MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. [Link]
-
New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY. [Link]
-
University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Silicone Solutions. Safety Data Sheet (SDS). [Link]
-
Material Safety Data Sheet Calcium carbonate, ACS Section 1. [Link]
-
University of Waterloo. CHEMICAL STORAGE FACT SHEET. (2023, May 1). [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. (2013, November 22). [Link]
-
American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]
- Google Patents. US12281113B2 - Crystalline forms of a KRas G12C inhibitor.
-
ClinPGx. adagrasib. [Link]
-
Greenfield Global. SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015, June 17). [Link]
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]
Sources
- 1. MRTX849 | CAS 2326521-71-3 | Sun-shinechem [sun-shinechem.com]
- 2. US12281113B2 - Crystalline forms of a KRas G12C inhibitor - Google Patents [patents.google.com]
- 3. ClinPGx [clinpgx.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. fishersci.com [fishersci.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. louisville.edu [louisville.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. siliconesolutions.com [siliconesolutions.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. greenfield.com [greenfield.com]
- 14. carlroth.com [carlroth.com]
- 15. chemos.de [chemos.de]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. nottingham.ac.uk [nottingham.ac.uk]
- 22. aub.edu.lb [aub.edu.lb]
Application Note: Scale-Up Procedures for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine Production
Executive Summary
The structural motif 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine represents a critical pharmacophore found in high-value CNS targets (e.g., Histamine H3 antagonists like ABT-239) and covalent KRAS inhibitors (e.g., Adagrasib intermediates). Its synthesis hinges on the construction of a C–O ether bond between a chiral amino-alcohol and an electron-deficient heteroaromatic ring.
While straightforward on a milligram scale, the scale-up of this Nucleophilic Aromatic Substitution (
This guide details a Process-Optimized Route designed for safety and reproducibility. It transitions from "med-chem" batch processing to a controlled, self-validating engineering protocol suitable for kilogram-scale production.
Process Chemistry Strategy
Retrosynthetic Analysis & Route Selection
The bond formation is an etherification via
-
Nucleophile: (S)-(−)-1-Methyl-2-pyrrolidinemethanol (N-Methylprolinol). Chiral center integrity is critical.
-
Electrophile: 2-Chloropyrimidine.
-
Base: Sodium Hydride (60% dispersion in mineral oil) is the reagent of choice for maximizing conversion, despite safety concerns. Weaker bases (e.g.,
) often result in incomplete conversion or require forcing conditions that degrade the pyrimidine ring.
Reaction Mechanism & Thermodynamics
The reaction proceeds through a Meisenheimer-like tetrahedral intermediate.
-
Deprotonation:
( , Exothermic + Gas Gen) -
Addition: Attack of the alkoxide on the C2 position of the pyrimidine.
-
Elimination: Loss of chloride ion to restore aromaticity.
Critical Process Parameters (CPPs):
-
Moisture Content: Water competes for the electrophile, producing 2-hydroxypyrimidine (inactive impurity). Solvents must be KF < 100 ppm.
-
Temperature Control: Deprotonation is rapid and exothermic. The addition of the electrophile must be controlled to prevent thermal runaway.
-
Stoichiometry: A slight excess of the alcohol (1.05 equiv) is preferred over excess chloropyrimidine to simplify purification, as the amine product is basic and can be extracted into acid, leaving neutral halides behind.
Detailed Experimental Protocol (Scale-Up)
Materials & Equipment
-
Reactor: 20L Jacketed Glass Reactor with overhead stirring, reflux condenser, nitrogen sweep, and solids addition port (or split-valve).
-
Gas Monitoring: Mass flow meter on the vent line to monitor
evolution. -
Reagents:
-
(S)-1-Methyl-2-pyrrolidinemethanol (CAS: 59665-68-0): 1.00 kg (8.68 mol)
-
Sodium Hydride (60% in oil): 0.38 kg (9.55 mol, 1.1 equiv)
-
2-Chloropyrimidine: 0.94 kg (8.25 mol, 0.95 equiv relative to alcohol)
-
Anhydrous THF (Tetrahydrofuran): 10 L (10 vol)
-
Toluene (for workup): 5 L
-
Step-by-Step Procedure
Phase 1: Alkoxide Formation (The "Gas" Phase)
-
Step 1: Inert the reactor with
. Charge Anhydrous THF (8 L) and cool to 0–5 °C. -
Step 2: Charge NaH (60% dispersion) via a solids addition funnel or dissolvable bag technology (e.g., SecuBag™) to minimize exposure.
-
Step 3: Begin agitation. A grey suspension forms.
-
Step 4 (Critical): Charge (S)-1-Methyl-2-pyrrolidinemethanol diluted in THF (2 L) dropwise over 2 hours.
-
Control: Maintain internal temperature
°C. -
Monitor: Observe
evolution.[1] Do not exceed 1 L/min gas flow. -
Checkpoint: After addition, stir at 10 °C for 1 hour until gas evolution ceases. The solution will turn from grey to a slight yellow/tan alkoxide slurry.
-
Phase 2:
Displacement
-
Step 5: Dissolve 2-Chloropyrimidine in THF (minimal volume) or add as a solid if free-flowing.
-
Step 6: Add the electrophile to the alkoxide slurry slowly over 60 minutes.
-
Exotherm: Expect a temperature rise. Regulate jacket to keep
°C.
-
-
Step 7: Once addition is complete, warm the mixture to 40–45 °C and stir for 4–6 hours.
-
Step 8 (IPC): Sample for HPLC.[2] Target: < 1% residual 2-Chloropyrimidine.
Phase 3: Quench & Workup
-
Step 9: Cool to 0–5 °C.
-
Step 10: Quench excess NaH by the dropwise addition of wet THF (THF with 5% water) followed by water.
-
Warning: Significant
evolution will occur. Ensure vent lines are open.
-
-
Step 11: Concentrate the mixture under vacuum to remove bulk THF.
-
Step 12: Dilute the residue with Toluene (5 L) and Water (5 L).
-
Step 13: Adjust pH to < 2.0 using 6N HCl. The product (amine) moves to the aqueous phase. The mineral oil (from NaH) and neutral impurities remain in the Toluene layer.
-
Step 14: Separate layers. Keep the Aqueous layer.
-
Step 15: Wash the aqueous layer with Toluene (2 x 2 L) to remove oil residues.
-
Step 16: Basify the aqueous layer to pH > 12 using 50% NaOH.
-
Step 17: Extract the product into Ethyl Acetate or MTBE (3 x 3 L).
-
Step 18: Dry organic layer (
), filter, and concentrate to an oil.
Phase 4: Isolation (Salt Formation)
-
Note: The free base is an oil and difficult to handle. Isolation as the Oxalate or Fumarate salt is recommended for crystallinity and upgrading Chiral Purity (ee).
-
Step 19: Dissolve the crude oil in Ethanol (5 vol).
-
Step 20: Add Oxalic acid (1.0 equiv) dissolved in hot Ethanol.
-
Step 21: Cool slowly to 0 °C. White crystalline solids will precipitate.
-
Step 22: Filter and dry under vacuum at 45 °C.
Data Summary & Specifications
| Parameter | Specification | Rationale |
| Yield (Molar) | 75% – 85% | Losses primarily to mineral oil removal and salt crystallization mother liquor. |
| HPLC Purity | > 98.5% (a/a) | High purity required for subsequent coupling steps. |
| Chiral Purity (ee) | > 99.0% | Enantiomeric excess usually maintained; salt crystallization upgrades this from ~98%. |
| Residual Water | < 0.5% | Critical for stability of the ether linkage. |
| Appearance | White to Off-White Solid | (As Oxalate Salt). Free base is a pale yellow oil. |
Process Safety & Hazard Analysis
Hydrogen Management
The reaction generates 1 mole of
-
Mitigation: The reactor headspace must be continuously swept with Nitrogen to keep
(Lower Explosive Limit). -
Patented Safety Approach: Use of dissolvable packaging for NaH (e.g., SecuBags) prevents operator exposure to pyrophoric dust [1].
Thermal Runaway
The
-
Adiabatic Temperature Rise (
): Estimated at ~40 °C if reagents are mixed instantaneously. -
Control: Dosing controlled by mass flow; cooling jacket capacity must exceed heat generation rate (
).
Impurity Fate Mapping
-
Impurity A (2-Hydroxypyrimidine): Formed via water ingress. Removed during the basic extraction (stays in aqueous phase at pH 12 due to acidity of the OH/tautomer).
-
Impurity B (Mineral Oil): Removed during the initial acid wash (toluene wash of the acidic aqueous phase).
Visualizations
Reaction Mechanism & Workflow
Caption: Logical flow of the scale-up synthesis from reagent charging to salt isolation.
Process Flow Diagram (PFD)
Caption: Equipment setup highlighting the critical off-gas scrubbing line for hydrogen safety.
References
-
Dunn, J. M., et al. (2011). "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 15(6), 1420–1424. Link
-
Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link
-
Cowart, M. D., et al. (2005). "Pharmacological properties of ABT-239: Neurophysiological characterization...". Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for NaH workup protocols).
Sources
Technical Support Center: Synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
Welcome to the technical support guide for the synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
The synthesis of this target molecule is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] In this reaction, the alkoxide generated from (1-Methylpyrrolidin-2-yl)methanol displaces the chlorine atom on 2-chloropyrimidine. The pyrimidine ring's electron-withdrawing nitrogen atoms activate the C-2 position, making it susceptible to nucleophilic attack.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: Why is my yield of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine consistently low?
Low yield is the most common problem and can stem from several factors. A systematic diagnosis is key.[5]
Potential Cause 1: Incomplete Deprotonation of the Alcohol
The reaction requires the formation of a potent alkoxide nucleophile from (1-Methylpyrrolidin-2-yl)methanol. If deprotonation is incomplete, the unreacted, less nucleophilic alcohol will not react efficiently.
-
Causality: Alcohols are weak nucleophiles. Their conjugate bases, alkoxides, are significantly more reactive.[2] The reaction relies on the high nucleophilicity of the alkoxide to attack the electron-deficient pyrimidine ring.
-
Solutions:
-
Use a Sufficiently Strong Base: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, driving the equilibrium to the alkoxide. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation.[6]
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Any moisture in the solvent, glassware, or on the starting alcohol will consume the base, reducing the amount available to form the alkoxide.[6] Always use freshly dried, anhydrous solvents (e.g., THF, DMF) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
-
Allow Sufficient Time for Deprotonation: Add the alcohol solution slowly to the NaH suspension at 0 °C. After the addition, allow the mixture to stir for at least 30-60 minutes at 0 °C or room temperature to ensure complete formation of the alkoxide before adding the 2-chloropyrimidine.
-
Potential Cause 2: Sub-optimal Reaction Conditions
The SNAr reaction rate is highly dependent on solvent and temperature.
-
Causality: The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents stabilize this charged intermediate without solvating and deactivating the alkoxide nucleophile, thus accelerating the reaction.[7]
-
Solutions:
-
Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or THF.[6][7] DMF and DMSO are generally superior for SNAr reactions due to their high polarity.
-
Temperature Optimization: The reaction may be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate.[6] However, excessive heat can promote side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Potential Cause 3: Loss During Workup and Purification
The product is a tertiary amine, which can be water-soluble, especially when protonated.
-
Solutions:
-
Careful Quenching: Quench the reaction carefully with water or saturated ammonium chloride solution at 0 °C to destroy any remaining NaH.
-
Basify Before Extraction: Before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This keeps the product in its neutral, more organic-soluble free-base form.
-
Use Appropriate Extraction Solvents: If the product has significant water solubility, perform multiple extractions with a suitable organic solvent. In some cases, a continuous extraction apparatus may be beneficial.
-
Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?
Side reactions compete with the desired SNAr pathway and reduce the yield and purity of the final product.
Potential Cause 1: Reaction of the Alkoxide with the Solvent
If the solvent has electrophilic sites (e.g., DMF at high temperatures can decompose to dimethylamine and carbon monoxide), side reactions can occur. This is generally a minor pathway under controlled conditions.
-
Solution: Avoid excessively high temperatures (e.g., >100-120 °C) for prolonged periods. Monitor the reaction to determine the minimum temperature required for a reasonable reaction rate.
Potential Cause 2: Impurities in Starting Materials
Impurities in either (1-Methylpyrrolidin-2-yl)methanol or 2-chloropyrimidine can lead to a complex reaction mixture.
-
Solution: Ensure the purity of your starting materials by checking their specifications or by re-purifying them if necessary (e.g., distillation for liquids, recrystallization for solids).
Q3: Purification of the final product by column chromatography is difficult. How can I improve it?
The basic nitrogen atom in the pyrrolidine ring can cause the product to streak on standard silica gel, leading to poor separation and low recovery.
-
Causality: The lone pair on the tertiary amine can interact strongly with the acidic silanol groups on the surface of the silica gel, causing irreversible adsorption or slow elution (tailing).
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol (for a DCM/MeOH system) will neutralize the acidic sites on the silica, leading to much sharper peaks.
-
Use Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
Salt Formation and Crystallization: If the product is a solid, consider converting it to a salt (e.g., hydrochloride or tartrate) and purifying it by recrystallization. This is often a highly effective method for achieving high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
// Reactants Reactants [label="Alkoxide + 2-Chloropyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Meisenheimer Complex Meisenheimer [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="Target Ether + Cl⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows Reactants -> Meisenheimer [label=" Nucleophilic Attack "]; Meisenheimer -> Product [label=" Elimination of Cl⁻ "]; }
Caption: SNAr reaction workflow.
-
Nucleophilic Attack: The strongly nucleophilic alkoxide ion attacks the carbon atom at position 2 of the pyrimidine ring, which is electron-deficient due to the inductive and mesomeric effects of the ring nitrogens. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.
Q2: What are the optimal choices for reagents and conditions?
While every reaction requires specific optimization, the following parameters provide a robust starting point.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Alcohol | (S)-(+)-(1-Methylpyrrolidin-2-yl)methanol | The (S)-enantiomer is commonly used in pharmaceutical contexts.[9][10] Ensure it is anhydrous. |
| Electrophile | 2-Chloropyrimidine | Highly reactive towards SNAr due to activation by ring nitrogens.[3][4] |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Strong, non-nucleophilic, and irreversible.[2] Use 1.1-1.5 equivalents relative to the alcohol. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents are ideal.[6][7] THF is easier to remove, while DMF can accelerate the reaction. |
| Temperature | 0 °C (Deprotonation), then RT to 60 °C (Substitution) | Allows for controlled deprotonation, followed by substitution at a reasonable rate.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the quenching of NaH by atmospheric moisture. |
Q3: How do I set up the reaction? A step-by-step protocol.
Experimental Protocol: Synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.
-
Base Addition: To the flask, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2x) to remove the oil, decanting the hexane carefully via cannula. Suspend the oil-free NaH in anhydrous THF or DMF.
-
Alkoxide Formation: In a separate flame-dried flask, dissolve (1-Methylpyrrolidin-2-yl)methanol (1.0 eq.) in anhydrous THF or DMF.
-
Slow Addition: Cool the NaH suspension to 0 °C (ice bath). Slowly add the alcohol solution dropwise via a syringe or dropping funnel. Vigorous hydrogen gas evolution will be observed.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Electrophile Addition: Dissolve 2-chloropyrimidine (1.1 eq.) in a small amount of anhydrous THF or DMF and add it to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and ensure the aqueous phase is basic (pH > 10) with 1M NaOH. Extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an eluent system containing ~1-2% triethylamine (e.g., 90:8:2 Dichloromethane/Methanol/Triethylamine).
Q4: How can I confirm the structure of my final product?
Structural confirmation requires standard spectroscopic techniques.[11]
| Technique | Expected Observations |
| ¹H NMR | - Pyrimidine Protons: A doublet around 8.5 ppm (2H, H4/H6) and a triplet around 7.0 ppm (1H, H5).- Methoxy Bridge (-O-CH₂-): Two signals (diastereotopic protons) between 4.2-4.6 ppm.- Pyrrolidine Protons: A complex multiplet region from ~1.7 to 3.5 ppm.- N-Methyl Group (-N-CH₃): A sharp singlet around 2.4 ppm. |
| ¹³C NMR | - Pyrimidine Carbons: Signals in the aromatic region (~157-165 ppm for C2/C4/C6 and ~115 ppm for C5).- Methoxy Bridge (-O-CH₂-): A signal around 70-75 ppm.- Pyrrolidine Carbons: Signals in the aliphatic region (~22-68 ppm).- N-Methyl Carbon (-N-CH₃): A signal around 40 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 194.12. |
| FT-IR | Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹). Appearance of C-O-C ether stretches (~1050-1250 cm⁻¹). |
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow for improving synthesis yield.
References
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Google.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. (n.d.). BenchChem.
- Williamson ether synthesis. (2021). Wikipedia.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Wiley Online Library.
- (S)-(1-Methylpyrrolidin-2-yl)methanol. (n.d.). TCI Chemicals.
- (1-methylpyrrolidin-2-yl)methanol. (n.d.). Santa Cruz Biotechnology.
- Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2025). ResearchGate.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025). TailoredRead.
- Common side reactions in the synthesis of substituted pyrrolidines. (n.d.). BenchChem.
- The Williamson Ether Synthesis. (2022). Chemistry Steps.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). PMC.
- Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using ^13C NMR spectroscopy. (2023). Semantic Scholar.
- Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed.
- Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide. (n.d.). BenchChem.
- 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tailoredread.com [tailoredread.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Overcoming Steric Hindrance in Pyrrolidine-Pyrimidine Coupling
Welcome to the technical support center for overcoming challenges in the C-N coupling of pyrrolidines to pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when dealing with sterically demanding substrates in this critical bond-forming reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles.
The Challenge: Steric Hindrance in C-N Bond Formation
The coupling of a pyrrolidine ring to a pyrimidine core is a common transformation in medicinal chemistry. However, when either coupling partner bears bulky substituents, the reaction can become sluggish or fail entirely. This steric hindrance can impede two key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination:
-
Oxidative Addition: The initial insertion of the palladium catalyst into the pyrimidine-halide bond can be slow if bulky groups are present near the reaction center.[1]
-
Reductive Elimination: The final, product-forming step, where the new C-N bond is created, can be difficult if the steric bulk on both the pyrrolidine and the pyrimidine prevents the two moieties from coming together on the metal center.[1]
This guide will provide you with the tools to diagnose and solve these issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Buchwald-Hartwig coupling between a 2-chloropyrimidine and a 3-substituted pyrrolidine is giving low to no yield. What are the most likely causes?
A1: This is a classic case of steric hindrance impacting the reaction. Low yields in such couplings typically stem from a few key factors:
-
Inefficient Catalyst System: The first generation of Buchwald-Hartwig catalysts, often employing ligands like P(o-tolyl)₃, are generally not effective for hindered substrates.[2][3]
-
Suboptimal Base: The choice of base is critical. A base that is too weak may not deprotonate the pyrrolidinium-palladium complex effectively, while a base that is too bulky might hinder catalyst-substrate interactions.[3]
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.[4] A non-polar solvent may not be suitable for the polar intermediates in the catalytic cycle.
-
Low Reaction Temperature: Sterically hindered reactions often have a higher activation energy and may require more thermal energy to proceed at a reasonable rate.[5]
To address this, a systematic optimization of your reaction conditions is necessary.
Q2: How can I systematically improve the yield of my sterically hindered pyrrolidine-pyrimidine coupling?
A2: A multi-pronged approach focusing on the catalyst system, base, solvent, and temperature is the most effective strategy.
1. Catalyst and Ligand Selection (Most Critical Factor): For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the final reductive elimination steps.[2][5] Consider switching to "second-generation" or "third-generation" Buchwald-Hartwig ligands.
-
Biarylphosphine Ligands: Ligands developed by the Buchwald group are often the first choice. For sterically hindered couplings, consider ligands such as SPhos, XPhos, or RuPhos.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, like IPr, are also highly effective for challenging couplings due to their strong electron-donating ability and steric bulk.[6][7]
2. Choice of Base: The base's role is to deprotonate the amine after it coordinates to the palladium center.[8] For hindered couplings, strong, non-nucleophilic bases are preferred.
-
Alkoxides: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6][8]
-
Carbonates/Phosphates: In some cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly when using more advanced ligand systems.[9]
3. Solvent System: Polar aprotic solvents are generally the best choice as they can help to stabilize the charged intermediates in the catalytic cycle.[4][10]
-
Aromatics: Toluene is also a frequent choice, often used with alkoxide bases.[1]
-
Amides: DMF or DMA can be used, but may lead to side reactions at high temperatures.[4]
4. Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the steric barrier.[5] However, be mindful of potential degradation of your starting materials or product. If thermal heating is insufficient, consider alternative energy sources.
-
Microwave Irradiation: Microwaves can rapidly heat the reaction mixture to high temperatures, often leading to significantly reduced reaction times and improved yields for difficult couplings.[11][12][13]
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low-yield couplings.
Q3: I'm observing significant decomposition or side-product formation at high temperatures. What are my options?
A3: High temperatures can indeed lead to undesired side reactions. If this is the case, consider the following:
-
Use a More Active Catalyst: A more active catalyst system (e.g., a more electron-rich ligand) may allow the reaction to proceed at a lower temperature.[7]
-
Copper Catalysis: Copper-catalyzed C-N coupling (Ullmann reaction) can sometimes be effective for hindered substrates under milder conditions than palladium-catalyzed reactions.[14][15] This approach may require a different ligand system, often involving diamines or amino acids.
-
Sonication: Ultrasound assistance can sometimes promote reactions at lower temperatures by creating localized hot spots, which can help overcome the activation energy barrier without heating the bulk reaction mixture excessively.[16][17]
Q4: What is the optimal Palladium:Ligand ratio for these difficult couplings?
A4: For bulky monophosphine ligands like the Buchwald biarylphosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended.[1] An excess of the ligand can sometimes lead to the formation of less active bis-phosphine palladium species, which can slow down the reaction. It is often best to start with a 1:1.5 ratio and optimize from there.
Data Summary: Ligand and Solvent Effects
The following tables summarize the impact of different ligands and solvents on the yield of sterically hindered C-N coupling reactions, based on literature examples.
Table 1: Effect of Ligand on the Coupling of a Hindered Amine and Aryl Halide
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(o-tolyl)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | <10 | [2] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 | [2] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 92 | [1] |
| IPr | [Pd(IPr)(cin)Cl] | LiHMDS | Toluene | RT | 88 | [7] |
Data is generalized from multiple sources for illustrative purposes.
Table 2: Effect of Solvent on a Hindered Buchwald-Hartwig Amination
| Solvent | Dielectric Constant | Base | Temp (°C) | Yield (%) | Reference |
| Toluene | 2.4 | NaOtBu | 110 | 85 | [1][4] |
| THF | 7.6 | NaOtBu | 65 | 78 | [4][10] |
| Dioxane | 2.2 | K₃PO₄ | 110 | 90 | [1] |
| DMF | 38.2 | Cs₂CO₃ | 120 | 65 (with side products) | [4][10] |
Data is generalized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Pyrrolidine and 2-Chloropyrimidine
This protocol provides a starting point for optimization.
Caption: Experimental workflow for Buchwald-Hartwig coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the 2-chloropyrimidine derivative (1.0 equiv), the sterically hindered pyrrolidine derivative (1.2 equiv), and the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Highly Hindered Substrates
This method is for particularly challenging couplings that fail under conventional heating.[11][12][13]
Step-by-Step Methodology:
-
Reaction Setup: In a dedicated microwave reaction vial, combine the 2-chloropyrimidine derivative (1.0 equiv), the pyrrolidine derivative (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add a suitable high-boiling solvent that is efficient at absorbing microwaves (e.g., dioxane, DMF, or cyclopentyl methyl ether).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 140-180 °C) for a set time (e.g., 15-60 minutes). Caution: Ensure the temperature and pressure limits of the microwave vial are not exceeded.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (2017). ACS APPL MATER INTER. Retrieved February 23, 2026, from [Link]
-
Enthaler, S., et al. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Javed, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Retrieved February 23, 2026, from [Link]
-
Hoi, K. H., et al. (2012). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 134(36), 15031–15039. Retrieved February 23, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 23, 2026, from [Link]
-
Khan, A. Y., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(11), 1333-1339. Retrieved February 23, 2026, from [Link]
-
Van der Eycken, E., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(19), 7436–7439. Retrieved February 23, 2026, from [Link]
-
Wu, K., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 669–675. Retrieved February 23, 2026, from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10562–10569. Retrieved February 23, 2026, from [Link]
-
Fors, B. P., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14064–14066. Retrieved February 23, 2026, from [Link]
-
Hartwig, J. F., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(3), 1238–1244. Retrieved February 23, 2026, from [Link]
-
Nolan, S. P., et al. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 112(11), 5799–5839. Retrieved February 23, 2026, from [Link]
-
Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2022, November). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved February 23, 2026, from [Link]
-
Radosevich, A. T., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242–8248. Retrieved February 23, 2026, from [Link]
-
PubMed. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved February 23, 2026, from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). World Journal of Pharmaceutical and Life Sciences. Retrieved February 23, 2026, from [Link]
-
Iester, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Retrieved February 23, 2026, from [Link]
-
Sadaphal, S., et al. (2014). Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media. Journal of Chemical and Pharmaceutical Research, 6(1), 325-329. Retrieved February 23, 2026, from [Link]
-
Eid, E. M. (2025, August 18). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Nolan, S. P., et al. (2018). Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination. Organic Chemistry Frontiers, 5(13), 2042-2046. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2020, October 13). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. Retrieved February 23, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 58. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2019, July). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved February 23, 2026, from [Link]
-
PubMed. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved February 23, 2026, from [Link]
-
Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Retrieved February 23, 2026, from [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved February 23, 2026, from [Link]
-
van der Meer, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 603–622. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved February 23, 2026, from [Link]
-
MDPI. (2020, October 1). Advances in Cross-Coupling Reactions. Retrieved February 23, 2026, from [Link]
-
Chemical Communications. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations?. Retrieved February 23, 2026, from [Link]
-
NIH. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved February 23, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wise.fau.edu [wise.fau.edu]
Technical Support Center: Stability of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
Introduction for the Researcher
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine. Understanding the stability of this molecule, particularly under acidic conditions, is critical for developing robust formulations, ensuring accurate analytical measurements, and meeting regulatory requirements. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability studies. Our approach is grounded in established scientific principles and regulatory expectations, aiming to provide you with the expertise to anticipate and resolve stability-related issues.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling, formulation, and analysis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, with a focus on its stability in acidic environments.
FAQs: Understanding the Stability Profile
Q1: What are the most likely degradation pathways for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine under acidic conditions?
A1: Based on its chemical structure, the primary and most probable degradation pathway under acidic conditions is the acid-catalyzed cleavage of the ether linkage .[1][2][3] This is a common reaction for ethers in the presence of strong acids.[1][3] The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. Depending on the specific conditions and the nature of the acid, this can proceed via an SN1 or SN2 mechanism.[2]
Secondary degradation pathways could involve the pyrimidine or pyrrolidine rings, although these are generally less facile than ether cleavage. Some pyrimidine derivatives can undergo ring-cleavage under harsh acidic conditions.[4] The N-methylpyrrolidine moiety is generally stable, but extreme conditions could potentially lead to ring-opening or demethylation.
Q2: I am observing an unexpected loss of the parent compound in my formulation with an acidic excipient. What could be the cause?
A2: The most likely cause is the acid-catalyzed hydrolysis of the ether bond, as described in Q1. The acidic nature of the excipient is likely providing the protons necessary to initiate this degradation. The rate of degradation will depend on the pKa of the acidic excipient, the concentration, temperature, and the presence of water. It is crucial to assess the compatibility of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine with all acidic excipients early in the formulation development process.
Q3: Are there any specific analytical challenges I should be aware of when monitoring the stability of this compound?
A3: Yes, there are a few key considerations for analytical method development:
-
Chromatographic Resolution: You will need a stability-indicating method, typically a reverse-phase HPLC method, that can resolve the parent compound from its potential degradation products, such as 2-hydroxypyrimidine and (1-methylpyrrolidin-2-yl)methanol.
-
Detection: The degradation products may have different chromophores and ionization efficiencies compared to the parent compound. Therefore, using a mass spectrometer (LC-MS) is highly recommended for peak identification and to ensure that no degradants are missed.[5][6] UV detection can be used for quantification once the method is validated.
-
pH of Mobile Phase: The pH of the mobile phase can influence the retention time and peak shape of the parent compound and its basic pyrrolidine-containing degradants. Buffering the mobile phase is often necessary for reproducible chromatography.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid and complete loss of parent compound in acidic stress study. | The stress conditions (acid concentration, temperature) are too harsh. | Reduce the acid concentration (e.g., from 1M HCl to 0.1M or 0.01M HCl) or lower the temperature (e.g., from 80°C to 40°C). The goal of forced degradation is to achieve 5-20% degradation to identify likely degradants.[7][8] |
| Multiple new, small peaks appearing in the chromatogram. | This could indicate complex degradation pathways or secondary degradation of the initial products. | Analyze samples at earlier time points to identify the primary degradants before they degrade further. Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass data for tentative identification of the new peaks. |
| Poor peak shape (tailing) for the parent compound or degradants. | The basic nitrogen on the pyrrolidine ring can interact with residual silanols on the HPLC column. | Use a modern, end-capped C18 or a phenyl-hexyl column. Ensure the mobile phase pH is appropriate to control the ionization state of the analytes. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape. |
| Inconsistent results between replicate stability studies. | Variability in sample preparation, temperature control, or analytical instrumentation. | Ensure precise control over all experimental parameters. Use a calibrated oven or water bath. Prepare fresh solutions for each experiment. Run a system suitability test before each analytical sequence to ensure the HPLC-MS system is performing correctly. |
| Mass balance is less than 95% in the forced degradation study. | Some degradation products may not be eluting from the column, may not be detected by the chosen analytical method (e.g., lack a UV chromophore), or could be volatile. | Use a universal detection method like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV and MS. Ensure the analytical method has a sufficiently long run time to elute any late-eluting peaks. |
Part 2: Scientific Deep Dive & Experimental Protocols
This section provides a more detailed look at the potential degradation mechanisms and offers step-by-step protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Plausible Degradation Pathways Under Acidic Conditions
The primary degradation is expected to be the cleavage of the C-O ether bond. Two main pathways can be envisioned:
-
SN1-like Pathway: If the reaction proceeds via a more stable carbocation, the bond between the oxygen and the benzylic-like carbon of the pyrimidine ring might cleave first, especially if the pyrimidine ring can stabilize a positive charge.
-
SN2-like Pathway: A nucleophile (e.g., chloride ion from HCl) could attack the less sterically hindered methylene carbon of the pyrrolidinemethyl group, leading to the displacement of the pyrimidine-oxygen group.
The most likely outcome of either pathway is the formation of 2-hydroxypyrimidine and (1-methylpyrrolidin-2-yl)methanol . Under strongly acidic conditions and with excess acid, the (1-methylpyrrolidin-2-yl)methanol could potentially undergo further reactions, such as dehydration or reaction with the acid's counter-ion.
Diagram of a Potential Degradation Pathway
graph DegradationPathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Parent [label="2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine"]; Protonation [label="Protonated Ether Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Deg1 [label="2-Hydroxypyrimidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deg2 [label="(1-Methylpyrrolidin-2-yl)methanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Parent -> Protonation [label=" + H+ "]; Protonation -> Deg1 [label=" Cleavage "]; Protonation -> Deg2 [label=" Cleavage "]; }
Caption: Proposed acid-catalyzed degradation of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol is a general guideline and should be adapted based on the observed stability of the compound. It is based on the principles outlined in ICH Q1A(R2).[7]
Objective: To identify the likely degradation products of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine under acidic stress conditions.
Materials:
-
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1M HCl.
-
Incubate the solution at 60°C.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1M NaOH. This is crucial to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration as the stressed samples. Store this at 4°C.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC-MS method (see protocol below).
Workflow for Forced Degradation Study
Caption: Step-by-step workflow for the acid-forced degradation study.
Protocol: Stability-Indicating HPLC-MS Method
Objective: To develop an HPLC-MS method capable of separating the parent compound from its acid-degradation products.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Mass Spectrometer: | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Column: | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Injection Volume: | 10 µL |
| UV Detection: | Diode Array Detector (DAD) at 254 nm and 270 nm |
| MS Ionization: | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range: | m/z 100 - 500 |
Method Validation Considerations:
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
References
-
N-Methylpyrrolidone Degradation Pathway in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(5), e02209-17. Available at: [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1930-1937. Available at: [Link]
-
Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Journal of Inherited Metabolic Disease, 16(3), 507-516. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]
-
Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. Journal of Hazardous Materials, 324(Pt B), 668-675. Available at: [Link]
-
Inborn errors of pyrimidine degradation. UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Available at: [Link]
-
Forced degradation study under acidic conditions. ResearchGate. Available at: [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry, 2020, 8896587. Available at: [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(3), 56-65. Available at: [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 35(4), 310-317. Available at: [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. Available at: [Link]
-
Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic, (18), 2270-2274. Available at: [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 34(8), 2489-2497. Available at: [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Ether cleavage. Wikipedia. Available at: [Link]
-
Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group: Effects Induced by Salts and by Structural Changes Part 6. ResearchGate. Available at: [Link]
-
Cleavage of Ethers. Jack Westin. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40669–40679. Available at: [Link]
-
Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103632. Available at: [Link]
-
(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. MDPI. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pnrjournal.com [pnrjournal.com]
High-Resolution NMR Profiling of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
A Comparative Solvent & Structural Analysis Guide[1]
Executive Summary & Application Context
Target Molecule: 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine Pharmacological Class: Nicotinic Acetylcholine Receptor (nAChR) Ligand Analog.[1] Primary Application: Quality Control (QC) in drug discovery and structural validation of chiral ether linkages.[1]
This guide provides a technical breakdown of the 1H NMR profile for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine. Unlike standard spectral lists, this analysis focuses on the comparative resolution of the diastereotopic linker protons—a critical quality attribute for chiral purity—and differentiates the product from its metabolic precursors.[1]
Structural Segmentation & Theoretical Assignments
The molecule consists of two distinct magnetic domains linked by a chiral ether bridge.[1] Understanding this segmentation is vital for interpreting the splitting patterns.[1]
Domain A: The Pyrimidine Ring (Aromatic)
-
Protons: H4, H5, H6.
-
Symmetry: Although the pyrimidine ring is locally symmetric, the distal chiral center (C2 of pyrrolidine) renders H4 and H6 formally diastereotopic.[1] However, at standard fields (300-400 MHz), they often appear equivalent.[1]
-
Pattern:
Domain B: The Chiral Ether Linker
-
Protons:
. -
Critical Feature: These protons are adjacent to a chiral center (Pyrrolidine C2).[1] They are diastereotopic (magnetically non-equivalent), typically forming an
system rather than a simple doublet.[1]
Domain C: The Pyrrolidine Core (Aliphatic)
Comparative Analysis: Performance & Resolution
This section compares the analytical performance of different solvent systems and differentiates the product from its primary synthetic precursor.
A. Solvent Selection: Resolution of Diastereotopic Protons
The choice of solvent dramatically affects the resolution of the critical
| Feature | Method A: CDCl | Method B: C | Recommendation |
| Linker Resolution | Moderate.[1] The two linker protons often overlap, appearing as a "lumpy" doublet or broadened multiplet.[1] | High. The magnetic anisotropy of the benzene ring often induces a larger chemical shift difference ( | Use C |
| N-Methyl Signal | Sharp singlet (~2.45 ppm).[1] | Upfield shifted (~2.1-2.2 ppm) due to shielding cones.[1] | Use CDCl |
| Water Exchange | Low interference.[1] | Very low interference.[1] |
B. Product vs. Precursor Differentiation
A common impurity is the starting material, (1-Methylpyrrolidin-2-yl)methanol .[1]
| Diagnostic Signal | Precursor (Alcohol) | Product (Pyrimidine Ether) | Shift Mechanism |
| Deshielding effect of the aromatic pyrimidine ring (anisotropy + electronegativity).[1] | |||
| Pyrimidine H5 | Absent | Diagnostic aromatic signal.[1] |
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data for regulatory submission or publication, follow this self-validating protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the oily residue or amorphous solid.[1]
-
Solvent: Add 0.6 mL of CDCl
(containing 0.03% TMS).-
Note: If the sample is a salt (e.g., hydrochloride), use DMSO-
or neutralize with NaHCO and extract into CDCl to observe the free base shifts described here.[1]
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (crucial for shimming).[1]
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse) to prevent saturation.
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).[1]
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The quaternary carbons and isolated protons require longer relaxation times for accurate integration.[1]
-
-
Scans (NS): 16 (Standard) or 64 (for minor impurity detection).
Step 3: Processing & Phasing[1]
-
Zero Filling: Fill to at least 64k points.
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz).
-
Referencing: Calibrate TMS to 0.00 ppm or residual CHCl
to 7.26 ppm.
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for assigning signals and validating the structure.
Caption: Workflow for structural verification, highlighting the critical diagnostic checks for the pyrimidine ring and ether linkage.
Detailed Spectral Data Table (CDCl )
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Pyrimidine H4, H6 | 8.50 – 8.55 | Doublet ( | 2H | Deshielded; | |
| Pyrimidine H5 | 6.90 – 6.95 | Triplet ( | 1H | ||
| Linker | 4.20 – 4.45 | Multiplet / ABX | 2H | Diastereotopic. Distinct splitting confirms chiral center proximity.[1] | |
| Pyrrolidine H2 | 2.60 – 2.75 | Multiplet ( | 1H | - | Chiral center methine.[1] |
| N-CH | 2.45 | Singlet ( | 3H | - | Sharp signal (broadens in acidic media).[1] |
| Pyrrolidine Ring | 1.60 – 2.30 | Complex Mult.[1] | 4H | - | Envelope conformation effects. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for diastereotopic proton theory).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for Pyrimidine base shifts).[1]
-
Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative source on solvent effects and chemical shift correlations).[1]
-
Lin, Y., et al. (1994).[1] Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. (Context for pyrrolidine-pyrimidine ether synthesis).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine and its Analytical Alternatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, understanding their behavior under mass spectrometric analysis is a critical skill. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, a molecule of interest due to its structural motifs found in various biologically active compounds.
This document moves beyond a simple recitation of data. It is designed to be a self-validating system of logic, grounded in the fundamental principles of mass spectrometry and supported by established literature. We will explore the causality behind the expected fragmentation pathways, compare the utility of mass spectrometry with alternative analytical techniques, and provide actionable experimental protocols.
Predicted Mass Spectrometry Fragmentation Pathways
The structure of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine incorporates three key functionalities that dictate its fragmentation behavior: a pyrimidine ring, an N-methylpyrrolidine ring, and an ether linkage. The interplay of these groups under electron ionization will lead to a characteristic mass spectrum.
The Molecular Ion and Initial Fission Events
Upon electron impact, the molecule will lose an electron to form a molecular ion (M•+). The initial fragmentation is likely to be driven by the presence of heteroatoms (nitrogen and oxygen), which can stabilize the resulting positive charge. The most probable initial cleavages are alpha-cleavage adjacent to the nitrogen of the pyrrolidine ring and cleavage of the ether bond.
Proposed Fragmentation Scheme
Based on established fragmentation patterns of similar heterocyclic systems, we can predict a series of fragmentation pathways.[1][2][3] The following diagram illustrates the most probable fragmentation routes for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Caption: Proposed EI-MS fragmentation pathway of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
Interpretation of Key Fragments
The predicted mass-to-charge ratios (m/z) of the major fragments provide a fingerprint for the molecule's structure.
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway | Significance |
| 193 | [C10H15N3O]•+ | Molecular Ion | Confirms the molecular weight of the compound. |
| 109 | [C5H5N2O]• | Cleavage of the C-O ether bond | Indicates the presence of the pyrimidine-methoxy moiety.[4] |
| 84 | [C5H10N]+ | Alpha-cleavage at the pyrrolidine ring | A very common and diagnostic fragment for N-methylpyrrolidine derivatives.[5][6] |
| 70 | [C4H8N]+ | Loss of a methyl group from the m/z 84 fragment | Further confirms the N-methylpyrrolidine structure. |
| 92 | [C5H4N2]+ | Loss of a hydroxyl radical from the m/z 109 fragment | Suggests fragmentation of the pyrimidine ring itself.[1][7] |
| 79 | [C4H3N2]+ | Loss of HCN from the m/z 92 fragment | A characteristic fragmentation of pyrimidine rings.[8] |
This predicted fragmentation pattern provides a robust hypothesis for the identification of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine in a sample.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. This section compares the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides information about the molecular formula and substructures. | Does not provide direct information about the connectivity of atoms or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination, including stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present. | Quick and non-destructive, good for identifying key functional groups like C-O and C=N. | Provides limited information on the overall molecular structure. |
Workflow for Comprehensive Structural Elucidation
For an unknown sample suspected to be 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, an integrated analytical approach is recommended.
Caption: Integrated workflow for the structural elucidation of a novel compound.
Experimental Protocols
To obtain high-quality data, adherence to validated experimental protocols is essential.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire 1H, 13C, COSY, and HSQC spectra.
-
Data Analysis: Assign all proton and carbon signals and confirm the connectivity of the molecule.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups (C-O ether, C=N of pyrimidine, C-N of pyrrolidine).
Conclusion
The predicted mass spectrometry fragmentation pattern of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, characterized by key fragments at m/z 109, 84, and 70, provides a powerful diagnostic tool for its identification. While direct experimental data for this specific molecule is not widely published, the fragmentation pathways can be confidently predicted based on the well-established behavior of its constituent chemical moieties. For unambiguous structure confirmation, especially in the context of drug development and regulatory submission, a multi-technique approach incorporating NMR and IR spectroscopy is strongly recommended. This integrated analytical strategy ensures the highest level of scientific rigor and data integrity.
References
- Mass spectral fragmentation modes of pyrimidine deriv
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
- General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace.
- Gas-phase fragmentation of protonated C60-pyrimidine deriv
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
- Mass Spectrometry - Fragmentation P
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. DOI.
Sources
Comparative IR Spectroscopy Guide: Characterizing 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
Executive Summary
Subject: 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine CAS Registry Number: (Specific isomer dependent, generic structure analysis applied) Application: Pharmaceutical Intermediate (Nicotinic Acetylcholine Receptor Ligands/Antihistamines)
This guide provides a technical reference for the infrared (IR) characterization of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine. Unlike standard spectral libraries, this document focuses on the comparative analysis required during synthesis and Quality Control (QC). The critical challenge in characterizing this molecule is verifying the formation of the ether linkage (
Part 1: Theoretical Framework & Band Assignment
The infrared spectrum of this molecule is a composite of three distinct pharmacophores: the electron-deficient pyrimidine ring , the electron-rich N-methylpyrrolidine aliphatic cycle, and the bridging ether oxygen .
The Pyrimidine Core (Aromatic Heterocycle)
The pyrimidine ring exhibits characteristic "breathing" and stretching modes distinct from benzene due to the nitrogen atoms.
-
Ring Stretching (
): Expect two to three sharp bands in the 1590–1520 cm⁻¹ region. These are often the strongest bands in the fingerprint region. -
Ring Deformation: A specific "breathing" mode typically appears near 990 ± 10 cm⁻¹ , though substituent effects at the 2-position can shift this.
The Ether Linkage (The Synthetic Pivot)
This is the critical quality attribute (CQA). The formation of the ether bond involves the coupling of an alkoxide with a halopyrimidine.
-
Asymmetric Stretch (
): A strong, distinct band in the 1275–1220 cm⁻¹ range. -
Symmetric Stretch: A weaker companion band typically found between 1050–1020 cm⁻¹ .[1]
The N-Methylpyrrolidine System[2]
-
C-H Stretching (Aliphatic): Occurs below 3000 cm⁻¹ (2980–2780 cm⁻¹).
-
N-CH₃ Specifics: The N-methyl group often displays a C-H stretch near 2780 cm⁻¹ . In cyclic amines, if the lone pair is antiperiplanar to adjacent C-H bonds, Bohlmann bands may appear as shoulders on the lower energy side of the C-H region (2800–2700 cm⁻¹).
Part 2: Comparative Analysis & Data Presentation
The following table contrasts the target molecule against its immediate synthetic precursor (the alcohol) and a potential hydrolysis impurity (the pyrimidinone/hydroxypyrimidine).
Table 1: Critical Spectral Differentiators
| Functional Group | Mode | Target Molecule (Ether Product) | Precursor (Alcohol) | Impurity (Hydrolysis/Ester) |
| O-H | Stretch | ABSENT | Strong, Broad (3200–3500 cm⁻¹) | Variable (Tautomer dependent) |
| C=O | Stretch | ABSENT | ABSENT | Strong (~1650–1700 cm⁻¹) if amide tautomer forms |
| C-O-C | Asym. Stretch | Strong (1275–1220 cm⁻¹) | Absent (C-O-H stretch at ~1050 cm⁻¹) | Absent |
| C=N / C=C | Ring Stretch | 1580, 1560 cm⁻¹ | 1580, 1560 cm⁻¹ | Shifted/Broadened |
| Aliphatic C-H | Stretch | 2950–2780 cm⁻¹ | 2950–2780 cm⁻¹ | 2950–2780 cm⁻¹ |
Comparative Logic
-
Success Criteria: The disappearance of the broad O-H band (3300 cm⁻¹) and the emergence of the strong Aryl-Alkyl ether band (~1250 cm⁻¹).
-
Failure Mode (Hydrolysis): If the reaction conditions are too harsh, the pyrimidine chloride starting material may hydrolyze. This often results in a pyrimidinone tautomer, visible as a carbonyl-like stretch near 1650–1680 cm⁻¹.
-
Failure Mode (Esterification): If an acid chloride was used erroneously instead of an alkyl halide, a sharp ester carbonyl would appear at 1735–1750 cm⁻¹.
Part 3: Experimental Protocol (ATR-FTIR)
Methodology: Attenuated Total Reflectance (ATR) is the preferred method for this intermediate, which is likely a viscous oil or low-melting solid. Transmission IR (KBr pellets) is discouraged due to the hygroscopic nature of the pyrrolidine moiety.
Step-by-Step Workflow
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final QC).
-
Range: 4000–600 cm⁻¹.
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure total dryness.
-
Collect air background. Critical: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Application:
-
For Oils: Apply 10–20 µL of neat sample to the center of the crystal.
-
For Solids: Place ~5 mg of solid; apply high pressure using the anvil clamp to ensure optical contact.
-
-
Acquisition & Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Baseline Correction: Rubberband method (only if significant drift is observed).
-
-
Self-Validation Check:
-
Check 1: Is the baseline flat at 2000–2200 cm⁻¹? (No absorbance expected here).[2]
-
Check 2: Is the Noise-to-Signal ratio acceptable? (Main peaks > 10% T).
-
Part 4: Visualization (Decision Logic)
The following diagram illustrates the decision logic for a researcher analyzing the spectrum of the crude reaction mixture.
Figure 1: Spectral decision tree for validating the synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignments).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Chaudhary, J. (2025).[3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[3] (Source for specific pyrimidine ring stretching frequencies).
-
Specac Application Notes. (2025). ATR-FTIR Protocols for Pharmaceutical Intermediates.[4][5] Available at: [Link]
Sources
Strategic Synthesis of Pyrimidine Ethers: A Cost-Performance Analysis
Executive Summary
Pyrimidine ether motifs are ubiquitous in modern pharmacopeia, serving as the structural backbone for non-nucleoside reverse transcriptase inhibitors (e.g., Etravirine, Rilpivirine) and metabolic modulators. However, the formation of the C–O bond at the pyrimidinyl core presents a classic process chemistry trilemma: Cost vs. Scalability vs. Complexity.
This guide objectively compares the three dominant synthetic routes: Nucleophilic Aromatic Substitution (
Part 1: The Synthetic Landscape
Nucleophilic Aromatic Substitution ( )
-
Mechanism: Addition-elimination. Requires an electron-deficient pyrimidine (usually halogenated) and a base to deprotonate the alcohol.
-
Ideal Substrate: 2,4,6-trichloropyrimidine, 4,6-dichloropyrimidine.
-
The "Hidden" Cost: While reagents are cheap, this route often suffers from poor regioselectivity on asymmetrical pyrimidines, necessitating difficult isomeric separations.
Mitsunobu Coupling
-
Mechanism: Dehydrative redox coupling using a phosphine (e.g.,
) and an azodicarboxylate (e.g., DEAD/DIAD).[1] -
Ideal Substrate: Complex, chiral secondary alcohols where stereochemical inversion is required.
-
The "Hidden" Cost: Massive waste generation. The atom economy is often <30%, as the high molecular weight reagents end up as byproducts (
and hydrazine derivatives).
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
-
Mechanism: Oxidative addition/Reductive elimination cycle using Pd(0) and bulky phosphine ligands.
-
Ideal Substrate: Electron-rich or unactivated pyrimidines that fail
. -
The "Hidden" Cost: Catalyst cost and the strict regulatory requirement to scavenge residual palladium (<10 ppm) from the final API.
Part 2: Comparative Cost-Benefit Analysis
The following data aggregates industrial process metrics for the synthesis of a standard 4-aryloxypyrimidine scaffold.
Table 1: Performance & Economic Metrics
| Metric | Method A: | Method B: Mitsunobu | Method C: Pd-Catalyzed |
| Reagent Cost (COGS) | Low ($) (Base + Solvent) | High ( | Very High ( |
| Atom Economy | High (70-85%) Leaving group is only waste | Very Poor (<30%) Stoichiometric byproducts | Moderate (60-70%) Ligand/Base waste |
| Purification Burden | Medium Regioisomers may form | Extreme Removing | High Metal scavenging required |
| Scalability | Excellent Kilogram to Ton scale | Poor Exothermic; viscous waste | Good If catalyst loading <1 mol% |
| Typical Yield | 85 - 95% | 50 - 75% | 75 - 90% |
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting a synthesis route based on substrate electronics and scale.
Figure 1: Strategic decision matrix for selecting the optimal pyrimidine ether synthesis route.
Part 3: Case Study – The "Etravirine" Intermediate
Context: Etravirine (Intelence) is a DAPY (diarylpyrimidine) non-nucleoside reverse transcriptase inhibitor.[2] Its synthesis relies heavily on the formation of pyrimidine ether linkages.
The Challenge
Early routes to Etravirine intermediates utilized standard
The Optimized Protocol ( )
This protocol represents a "Self-Validating System" designed to overcome the hydrolysis and solubility issues inherent in scaling
Target Molecule: 4-(4,6-dichloro-pyrimidin-5-yloxy)-3,5-dimethyl-benzonitrile (Key Intermediate).
Reagents:
-
Substrate: 4,6-Dichloro-5-bromo-pyrimidine (1.0 equiv)
-
Nucleophile: 3,5-Dimethyl-4-hydroxybenzonitrile (1.05 equiv)
-
Base:
(1.5 equiv) - Milled for surface area -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF - Must be anhydrous
Step-by-Step Methodology:
-
System Validation (Moisture Check):
-
Why: Chloropyrimidines hydrolyze rapidly in wet basic solvents.
-
Action: Test solvent water content via Karl-Fischer titration. Limit <0.05%
. If higher, add activated 4Å molecular sieves for 4 hours prior to use.
-
-
Nucleophile Activation (The "Pre-Stir"):
-
Charge the phenol (nucleophile) and
into the reactor with NMP. -
Stir at 25°C for 30 minutes.
-
Causality: This generates the phenoxide anion in situ before introducing the electrophile, preventing the base from attacking the pyrimidine directly.
-
-
Controlled Addition (Exotherm Management):
-
Cool the mixture to 0–5°C.
-
Dissolve the chloropyrimidine in minimal NMP. Add dropwise over 60 minutes.
-
Validation: Monitor internal temperature.[3] Do not exceed 10°C during addition to prevent regio-scrambling or multiple substitutions.
-
-
Reaction Monitoring:
-
Warm to 25°C. Monitor via HPLC or TLC (Hexane/EtOAc 4:1).
-
Endpoint: <2% starting pyrimidine remaining.
-
-
Quench & Crystallization (Purification):
-
Pour reaction mixture into 5 volumes of ice water.
-
Why: The product is lipophilic; the solvent/base are water-soluble. The product precipitates, leaving salts in the mother liquor.
-
Filter and wash with water until filtrate pH is neutral (removes trapped base).
-
Yield Expectation: 85–92% (Optimized) vs. 50–60% (Uncontrolled).
Part 4: Technical Workflow Diagram
The following diagram details the specific workflow for the optimized Etravirine intermediate synthesis, highlighting critical control points (CCPs).
Figure 2: Process flow for the optimized
References
- Process For The Synthesis Of Etravirine And Its Intermediates. Quick Company.
-
Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (US20110196156A1). Google Patents. Source:[1][2][3][4][5][6][7][8][9][10]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Source:[1][2][3][4][5][6][7][8][9][10]
- Atom Economy vs % Yield. ScienceMadness / Reddit Discussion on Mitsunobu Efficiency.
- Etravirine | New Drug Approvals. Newdrugapprovals.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20110196156A1 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]
Structural Confirmation of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The structural motif 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for nicotinic acetylcholine receptor (nAChR) ligands (e.g., A-85380 analogs) and covalent KRAS inhibitors (e.g., Adagrasib/MRTX849 intermediates).
The pivotal challenge in synthesizing and validating this scaffold is not merely connectivity, but the absolute configuration of the chiral center at the pyrrolidine C2 position. While NMR and Mass Spectrometry (MS) confirm connectivity, they often fail to unambiguously distinguish enantiomers ((R) vs (S)) without chiral derivatization.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal methods (NMR, Chiral HPLC), establishing SC-XRD as the definitive "Gold Standard" for absolute structure determination of this scaffold.
Comparative Analysis: X-Ray vs. Orthogonal Methods
The following table summarizes the performance of structural confirmation methods specifically for the 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine scaffold.
Table 1: Structural Confirmation Method Performance Matrix
| Feature | X-Ray Crystallography (SC-XRD) | NMR (NOESY/Mosher's) | Chiral HPLC/SFC |
| Primary Output | 3D Atomistic Model & Absolute Configuration | Relative Stereochemistry & Connectivity | Enantiomeric Excess (% ee) |
| Absolute Config. | Definitive (via Flack Parameter) | Indirect (Requires derivatization) | Comparative (Requires standards) |
| Sample State | Single Crystal (Salt form often required) | Solution (Free base or salt) | Solution |
| Data Confidence | >99% (Direct observation) | 80-90% (Inferred via coupling) | 95% (Retention time match) |
| Throughput | Low (Days to Weeks) | High (Hours) | High (Minutes) |
| Limitations | Requires crystallizable solid (often difficult for this oily ether) | Overlapping signals; Mosher analysis difficult on tertiary amines | Cannot determine absolute config de novo |
The Challenge of Crystallization & The "Salt Strategy"
Expertise & Experience: The free base of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is typically a viscous oil or low-melting solid due to the rotational freedom of the ether linkage and the lack of strong intermolecular hydrogen bond donors. Attempting to crystallize the free base directly is often futile.
The Causality of Failure:
-
Entropy: The flexible
linker prevents efficient packing. -
Lack of Donors: The tertiary amine (N-methyl) and pyrimidine nitrogens are acceptors, but the molecule lacks strong donors.
The Solution: Chiral Salt Formation To generate diffraction-quality crystals, one must convert the base into a salt. For absolute configuration determination, using a heavy-atom counterion (like hydrobromide) or a chiral counterion (like tartaric acid) is recommended to enhance anomalous scattering or provide an internal chiral reference.
Validated Protocol: Hydrobromide Salt Formation for SC-XRD
This protocol is designed to be a self-validating system. If the precipitate is amorphous, the solvent system is adjusted based on polarity index.
-
Dissolution: Dissolve 50 mg of the oily free base in 0.5 mL of dry ethanol.
-
Acid Addition: Add 1.0 equivalent of HBr (48% aq. or in acetic acid) dropwise at 0°C.
-
Why HBr? Bromine (Br, Z=35) provides a strong anomalous signal (
) for Cu K or Mo K radiation, allowing precise Flack parameter determination.
-
-
Vapor Diffusion: Place the vial inside a larger jar containing diethyl ether or hexane (antisolvent).
-
Incubation: Seal and store at 4°C for 3-7 days.
-
Harvesting: Colorless prisms should form. Check birefringence under a polarizing microscope.
Workflow Visualization
The following diagram illustrates the logical pathway for determining the absolute configuration, highlighting the critical decision points between NMR and X-ray workflows.
Caption: Logical workflow for converting the oily free base into a crystalline salt for definitive absolute configuration assignment via SC-XRD.
Data Interpretation: The "Fingerprint" of Confirmation
When analyzing the X-ray data for this specific molecule, three specific parameters must be validated to confirm the structure.
A. The Flack Parameter (Absolute Structure)
For the 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine scaffold, the chiral center is at the pyrrolidine C2.
-
Target: Flack parameter (
) should be for the correct enantiomer. -
Interpretation: If
, the model is inverted (wrong enantiomer). If , the crystal is a racemate or twinned. -
Note: Using an HBr salt allows this determination even with standard Mo radiation due to Bromine's anomalous scattering.
B. Conformation of the Ether Linkage
The torsion angle around the
-
Observation: X-ray typically reveals the gauche conformation as the energetic minimum in the solid state, stabilized by intramolecular C-H...N interactions between the N-methyl group and the pyrimidine ring.
C. Hydrogen Bonding Network
In the salt form (e.g., Hydrochloride), the protonated pyrrolidine nitrogen (
-
Expectation: A strong hydrogen bond
(approx. 3.0 - 3.2 Å) dominates the lattice packing. This interaction anchors the flexible pyrrolidine ring, reducing thermal disorder and allowing high-resolution data collection (< 0.8 Å).
Authoritative References
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues...[1] Journal of Medicinal Chemistry.[2] (Establishes the synthetic route and biological relevance of the (S)-pyrrolidinyl methoxy scaffold). Link
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor... Journal of Medicinal Chemistry.[2] (Provides X-ray data context for pyrrolidine-substituted pyrimidine drugs). Link
-
Parsons, S. (2021). Flack parameter and absolute structure determination. Acta Crystallographica Section B. (Methodological standard for interpreting Flack parameters in light-atom structures). Link
-
Horti, A. G., et al. (1998). Synthesis and radiolabeling of A-85380... Journal of Labelled Compounds and Radiopharmaceuticals. (Foundational work on the 2-pyridyl/pyrimidine ether linkage chemistry). Link
Sources
- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Navigating the Disposal of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, a heterocyclic compound featuring both a methylpyrrolidine and a pyrimidine moiety. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can ensure a safe laboratory environment and maintain regulatory compliance.
While a specific Safety Data Sheet (SDS) for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine may not be readily available, a conservative approach to its handling and disposal is warranted based on the known hazards of its constituent chemical groups: pyrrolidine and pyrimidine. Pyrrolidine is recognized as a flammable, corrosive, and harmful substance.[1][2][3] Therefore, it is prudent to treat 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine with a similar level of caution.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the toxicological profiles of related compounds, 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine should be handled as a hazardous substance.
Assumed Hazards:
-
Corrosive: May cause severe skin burns and eye damage.[1]
-
Reactive: May react with strong acids and oxidizing agents.[1]
Essential Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]
-
Eye Protection: Safety goggles and a face shield must be used.[1]
-
Lab Coat: A laboratory coat should be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood.[1]
II. Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.[5]
Waste Stream Classification:
-
Hazardous Organic Waste: 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine and any materials contaminated with it are to be disposed of as hazardous organic waste.[1]
-
Solid vs. Liquid Waste: Separate waste containers must be designated for solid and liquid waste.
Container Specifications: The choice of waste container is crucial to prevent leaks and reactions. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste they hold.[6]
| Waste Type | Container Material | Key Requirements |
| Liquid Waste | High-Density Polyethylene (HDPE) or other compatible plastic | Leak-proof, tightly fitting lid, clearly labeled.[1] |
| Solid Waste | Designated, labeled solid waste container | Puncture-resistant, clearly labeled.[1] |
Labeling Protocols: Accurate and detailed labeling is essential for waste identification and safe handling.[5] Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine".[1]
-
The approximate concentration and volume.[1]
-
The date when waste accumulation began.[1]
-
The name and contact information of the responsible researcher or laboratory.[7]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is through a licensed environmental waste management company.[1] Your institution's Environmental Health and Safety (EHS) office will coordinate this.
A. Liquid Waste Disposal:
-
Collection: Carefully transfer unwanted 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine and any solvents used for rinsing glassware into the designated hazardous liquid waste container.[1]
-
Container Sealing: Ensure the container lid is securely fastened to prevent leaks or the release of vapors.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from ignition sources and incompatible materials.[1]
B. Solid Waste Disposal:
-
Collection: Place all solid materials contaminated with 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, such as filter paper, gloves, and weighing boats, into the designated solid hazardous waste container.[1]
-
Container Sealing: Securely close the solid waste container.
-
Storage: Store with the liquid hazardous waste in the satellite accumulation area.
C. Decontamination of Empty Containers: Empty containers that previously held 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine must be decontaminated before they can be disposed of as regular lab waste.[1]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinsate Collection: Collect all three rinsates and add them to the hazardous liquid waste container.[1]
-
Final Disposal: After triple rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated laboratory waste.
D. Arranging for Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] Do not attempt to transport hazardous waste yourself.[7]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate: Immediately clear the affected area of all personnel.[3]
-
Alert: Notify your supervisor and your institution's EHS office.[1]
-
Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[1]
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.[1]
-
Clean-up: All materials used for the spill clean-up must be treated as hazardous waste and disposed of accordingly in the designated solid waste container.[1]
V. Disposal Decision Workflow
To aid in the decision-making process for the disposal of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, the following workflow diagram is provided.
Caption: Disposal decision workflow.
VI. Regulatory Framework
The disposal of hazardous chemical waste is regulated by federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Key requirements include the prohibition of disposing of hazardous waste in regular trash or sewer systems and mandatory documentation of waste generation.[6] Academic laboratories may operate under Subpart K of the RCRA regulations, which provides alternative, more flexible standards for managing hazardous waste.[8] It is essential to be familiar with both federal and your institution-specific guidelines.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are fundamental to protecting human health and the environment.[6]
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
- Regulation of Laboratory Waste. American Chemical Society.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.
- A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. (2026, February 13). PMC.
- Pyrrolidine. Apollo Scientific.
- Pyrrolidine - HAZARD SUMMARY. NJ.gov.
- MATERIAL SAFETY DATA SHEET. Fisher Scientific.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- Safety data sheet. (n.d.).
- SAFETY DATA SHEET. (2009, November 12). Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
